Product packaging for Osmium;vanadium(Cat. No.:CAS No. 63706-03-6)

Osmium;vanadium

Cat. No.: B14503501
CAS No.: 63706-03-6
M. Wt: 343.1 g/mol
InChI Key: LBVBUOBIBDWZIN-UHFFFAOYSA-N
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Description

Conceptual Frameworks for Multimetallic Compounds

The design of multimetallic compounds, including those containing osmium and vanadium, is grounded in several key conceptual frameworks. These frameworks guide the synthesis and prediction of the properties of the resulting materials.

Alloy Formation: At a fundamental level, osmium and vanadium can be combined to form alloys. Osmium is known for its exceptional hardness and density, while vanadium is valued for its strength and resistance to corrosion. rsc.orgsamaterials.com In an alloy, the direct metallic bonding between osmium and vanadium atoms can result in materials with enhanced mechanical properties, such as increased hardness and wear resistance, which are valuable in demanding applications like aerospace components. machinemfg.com

Synergistic Catalysis: In the context of catalysis, the conceptual framework often revolves around the synergistic interaction between the two metals. One metal may facilitate the activation of a substrate, while the other participates in a subsequent step of the catalytic cycle. For instance, in oxidation reactions, one metal might activate an oxidant like hydrogen peroxide, while the other provides the active site for the oxidation of an organic molecule. researchgate.netacs.org

Significance of d-Block Element Combinations in Contemporary Chemistry

The combination of d-block elements is a cornerstone of modern materials science and catalysis for several reasons.

Tunable Electronic Properties: The d-orbitals of transition metals like osmium and vanadium are responsible for their rich redox chemistry and ability to exist in multiple oxidation states. rsc.orgsamaterials.com By combining these elements, it is possible to fine-tune the electronic properties of the resulting material. This can influence catalytic activity, magnetic properties, and optical behavior. The interaction between different d-block elements can lead to unique electronic structures that are not simply the sum of their parts. lardbucket.org

Enhanced Catalytic Activity: Many industrial and laboratory-scale chemical transformations rely on catalysts. Bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts in terms of activity, selectivity, and stability. mdpi.commdpi.com For example, polynuclear complexes of d-block metals, including osmium and vanadium, have shown high activity in the oxidation of hydrocarbons. mdpi.comgrafiati.com The presence of two different metals can create unique active sites that can facilitate complex reaction pathways.

Development of Novel Materials: The pairing of d-block elements opens up possibilities for creating materials with novel properties. For example, alloys of platinum group metals (including osmium) are known for their high melting points and wear resistance. quora.com The addition of other transition metals like vanadium can further modify these properties for specific applications. Research into bimetallic systems continues to yield new materials with potential uses in electronics, energy storage, and more.

Research Trajectories for Osmium-Vanadium Composites and Complexes

While direct research on osmium-vanadium bimetallic systems is not as extensive as for other combinations, the existing knowledge on the individual elements and related multimetallic systems points towards several promising research directions.

Synthesis and Characterization of Novel Bimetallic Complexes: A primary research trajectory involves the synthesis and thorough characterization of new osmium-vanadium coordination complexes. spuvvn.edumedcraveonline.comcapes.gov.br This includes exploring a variety of organic ligands to control the structure and electronic communication between the metal centers. A patent describes the preparation of mono, bis, or tris(substituted 2,2'-bipyridine) complexes of iron, ruthenium, osmium, or vanadium, indicating a pathway for creating such bimetallic structures. google.com Advanced spectroscopic and crystallographic techniques are essential to elucidate the precise atomic arrangements and bonding within these novel compounds.

Catalytic Applications in Oxidation and Hydrogenation: Both osmium and vanadium compounds have demonstrated catalytic activity in oxidation reactions. researchgate.netacs.org Future research will likely focus on exploring the synergistic catalytic potential of Os-V systems for selective oxidation of organic substrates, a critical process in chemical synthesis. Furthermore, given the catalytic activity of other d-block combinations in hydrogenation and transfer hydrogenation, investigating the potential of Os-V complexes in these areas is a logical next step. grafiati.com

Exploration of Material Properties: The unique properties of osmium, such as its high density and hardness, combined with vanadium's characteristics, suggest that Os-V alloys and composites could possess valuable mechanical and physical properties. samaterials.commachinemfg.com Research into the preparation and properties of these materials, particularly at the nanoscale, could lead to the development of new high-performance materials. For instance, osmium is used to create hard alloys for applications like fountain pen tips and electrical contacts, and vanadium alloys are known for their toughness. rsc.orgazom.com

Computational Modeling and Theoretical Studies: Density functional theory (DFT) and other computational methods are powerful tools for predicting the structures and properties of new materials and for understanding reaction mechanisms. acs.org Future research will undoubtedly leverage computational chemistry to guide the synthesis of new Os-V compounds and to gain deeper insights into their potential catalytic activity and material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula OsV3 B14503501 Osmium;vanadium CAS No. 63706-03-6

Properties

CAS No.

63706-03-6

Molecular Formula

OsV3

Molecular Weight

343.1 g/mol

IUPAC Name

osmium;vanadium

InChI

InChI=1S/Os.3V

InChI Key

LBVBUOBIBDWZIN-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[V].[Os]

Origin of Product

United States

Synthetic Methodologies for Osmium Vanadium Hybrid Systems

Organometallic and Coordination Chemistry Approaches

The synthesis of mixed-metal systems typically relies on two main strategies: the pre-assembly of ligands designed to bind multiple, different metal centers (ligand-directed assembly) or the direct reaction between reactive complexes of the constituent metals (reactivity-driven synthesis).

Ligand-Directed Assembly of Mixed-Metal Complexes

This approach involves using bridging ligands that can coordinate to two or more different metal ions. While this is a common strategy for producing heterobimetallic complexes, its application to Os-V systems has not been reported.

Reactivity-Driven Synthesis of Osmium-Vanadium Bonds

This synthetic route involves the direct reaction of precursor complexes, often under forcing conditions, to form metal-metal bonds or alloys.

Precursor-Based Synthesis and Ligand Exchange Strategies

The synthesis of discrete osmium-vanadium molecular clusters and complexes often relies on precursor-based methods. This bottom-up approach involves the careful selection of molecular precursors of each metal, which contain specific ligands that control their reactivity and facilitate the assembly of the target hybrid system. The synthesis of cyclometalated osmium complexes, for instance, can be more complex than for other transition metals and may require specific precursors and more severe reaction conditions. nih.gov

Ligand exchange is a fundamental strategy in this context. A common approach involves reacting a stable, well-defined osmium complex with a suitable vanadium precursor. For example, an osmium-hydride precursor such as [OsH(Cl)(CO)(PPh₃)₃] can be used in transmetalation reactions. nih.gov Similarly, vanadium(III) complexes can serve as versatile precursors for creating high-valent species. thieme-connect.de The reaction medium is critical; solvents like 2-propanol can influence the reaction pathway, sometimes leading to the formation of dihydride complexes. nih.gov

Table 1: Examples of Precursors in Osmium and Vanadium Chemistry

Metal Precursor Compound Typical Application
Osmium [OsBr₂(PPh₃)₃] Synthesis of osmacycles nih.gov
Osmium [OsH₆(PⁱPr₃)₂] Preparation of various osmacycles via thermal activation nih.gov
Osmium [Et₄N]₂[OsCl₆] Pincer complex synthesis nih.gov
Vanadium Vanadium(III)–bis(neopentyl) complex Precursor for high-valent vanadium alkylidenes thieme-connect.de
Vanadium VCl₂(TMEDA)₂ Synthesis of low-valent vanadium complexes thieme-connect.de

Template-Assisted Synthesis for Controlled Architectures

Template-assisted synthesis is a powerful method for fabricating materials with controlled shapes, sizes, and porosity. nih.govescholarship.org This technique utilizes a pre-existing scaffold or template to direct the growth and organization of the osmium-vanadium material. nih.gov The template can be a "hard" material, such as porous anodic aluminum oxide (AAO), or a "soft" material, like self-assembled block copolymers or surfactants. nih.govcityu.edu.hk

In a typical process, the precursor materials for osmium and vanadium are introduced into the template's pores or onto its surface. nih.gov Subsequent chemical reactions (e.g., reduction, oxidation) lead to the formation of the desired Os-V hybrid system within the confines of the template's structure. Finally, the template is removed, often through chemical etching or calcination, to yield a freestanding nanostructured material that is a negative replica of the template. nih.gov This method is particularly effective for creating arrays of nanowires, nanotubes, or nanoparticles with uniform dimensions. escholarship.org The use of organic molecules as structure-directing templates is crucial in the self-assembly of vanadium oxide nanotubes, a process that could be adapted for bimetallic systems. researchgate.net

Solid-State and Materials Synthesis Techniques

Hydrothermal and Sol-Gel Methods for Mixed Metal Oxides

Hydrothermal and sol-gel methods are widely employed for the synthesis of mixed-metal oxides at relatively low temperatures. Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. nih.govkchem.org This technique is highly effective for producing crystalline nanostructured vanadium oxides, and by introducing a soluble osmium precursor, it can be adapted to generate osmium-doped or mixed Os-V oxides. nih.gov Key parameters such as temperature, pH, and reaction time are critical in controlling the morphology and crystal phase of the final product. nih.govsemanticscholar.org

The sol-gel process is a versatile solution-based method that begins with the formation of a colloidal suspension (sol) from molecular precursors, such as vanadium alkoxides. mdpi.comsemanticscholar.org This sol then undergoes hydrolysis and condensation reactions to form an integrated network within a liquid medium (gel). semanticscholar.org By co-hydrolyzing vanadium and osmium precursors, a highly homogeneous mixed-metal gel can be obtained. Subsequent drying and heat treatment of the gel can produce porous, high-surface-area mixed oxides. The sol-gel step is often a crucial precursor to hydrothermal treatment for controlling the final oxidation state and structure. semanticscholar.org

Table 2: Common Vanadium Oxide Precursors for Hydrothermal/Sol-Gel Synthesis

Precursor Formula Common Resulting Morphologies
Vanadium (V) pentoxide V₂O₅ Nanowires, nanoribbons, nanotubes nih.govmdpi.com
Ammonium (B1175870) metavanadate NH₄VO₃ Nanotubes, various microstructures semanticscholar.orgmdpi.com
Vanadium (V) oxytriisopropoxide VO(OCH(CH₃)₂)₃ Nanourchins, various microstructures mdpi.comsemanticscholar.org

Flux Growth and High-Temperature Methods for Intermetallic Phases

The synthesis of crystalline intermetallic osmium-vanadium alloys and phases often requires high-temperature solid-state methods. Direct reaction of osmium and vanadium powders at high temperatures can lead to alloy formation, but this often results in polycrystalline materials. For obtaining high-quality single crystals, the flux growth method is particularly useful. frontiersin.org This technique employs a molten metal or salt (the flux) as a solvent for the reactant elements at high temperatures. northwestern.edursc.org

In a typical flux growth experiment, osmium and vanadium are mixed with a suitable flux material (e.g., lead, antimony, or a eutectic mixture) in an inert crucible. frontiersin.org The mixture is heated until the flux melts and the reactants dissolve. rsc.org The system is then slowly cooled, allowing for the crystallization of the desired Os-V intermetallic phase from the solution. frontiersin.org The excess flux is later removed either mechanically or chemically, yielding single crystals of the product. This method is advantageous for growing incongruently melting compounds or materials with very high melting points. frontiersin.org

Chemical Vapor Deposition (CVD) and Electrospinning for Thin Films and Nanostructures

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials, typically in the form of thin films. youtube.com The process involves the reaction or decomposition of volatile precursor compounds in the gas phase, which then deposit onto a heated substrate. To create an osmium-vanadium film, volatile precursors of both osmium (e.g., osmocene) and vanadium (e.g., vanadyl tri-isopropoxide) would be introduced into a reaction chamber. nih.govresearchgate.net The precursors decompose on the substrate surface, forming a uniform Os-V alloy or composite film. A related technique, Atomic Layer Deposition (ALD), offers even more precise, layer-by-layer control over film thickness and composition. nih.govresearchgate.net

Electrospinning is a versatile fiber production method that uses an electric field to draw charged threads from a polymer solution or melt to form nanofibers. mdpi.comresearchgate.netnih.gov To fabricate osmium-vanadium nanostructures, precursors of both metals are mixed into a polymer solution. This solution is then electrospun to create composite polymer nanofibers containing the metal precursors. Subsequent heat treatment (calcination) removes the polymer matrix, leaving behind nanofibers composed of osmium-vanadium oxide or a metallic alloy, depending on the annealing atmosphere. researchgate.net This technique allows for the production of long, continuous nanofibers with high surface area. researchgate.netnih.gov

Self-Assembly and Controlled Fabrication of Nanoscale Osmium-Vanadium Structures (e.g., Single-Atom Layers)

The fabrication of highly ordered nanoscale structures relies on self-assembly, a process where components spontaneously organize into stable, well-defined arrangements. In the context of Os-V systems, this can be achieved using block copolymers or surfactant molecules that form micelles or other ordered phases in solution. These ordered phases can then serve as templates to direct the assembly of osmium and vanadium precursors into mesoporous structures or nanoparticle arrays. researchgate.net

A significant advancement in controlled fabrication is the synthesis of single-atom catalysts (SACs). This involves dispersing individual metal atoms onto a support material to maximize atomic efficiency and catalytic activity. A template-assisted method can be used to anchor single osmium atoms onto a highly crystalline vanadium oxide support, such as V₂O₅ nanobelts. elsevierpure.com This approach prevents the aggregation of the metal atoms during synthesis and creates unique active sites at the Os-V interface, demonstrating the highest level of control in fabricating nanoscale Os-V structures. elsevierpure.com

Combinatorial Synthesis and High-Throughput Screening for Material Libraries

Combinatorial synthesis coupled with high-throughput screening represents a paradigm shift in materials science, enabling the rapid exploration of vast compositional landscapes to discover new materials with desired properties. This approach is particularly valuable for complex systems like osmium-vanadium (Os-V) alloys and oxides, where synergistic effects between the two metals can lead to novel catalytic, electronic, or structural characteristics. Instead of the traditional one-at-a-time synthesis and characterization, combinatorial methods allow for the creation of large libraries of materials with varying compositions and processing parameters on a single substrate.

The core principle of combinatorial materials science involves three main stages: library design and synthesis, high-throughput screening, and data analysis and interpretation. This methodology significantly accelerates the pace of materials discovery and optimization.

Synthetic Methodologies for Osmium-Vanadium Libraries

The creation of Os-V material libraries can be achieved through various thin-film deposition techniques that allow for precise control over the composition across a substrate.

Physical Vapor Deposition (PVD): Techniques such as co-sputtering or pulsed laser deposition (PLD) are well-suited for generating compositional gradients. pvdproducts.com In a co-sputtering setup, separate osmium and vanadium targets are used, and their deposition rates are varied across the substrate to create a continuous range of Os-V compositions. Similarly, in combinatorial PLD, sequential ablation of Os and V targets, often in conjunction with a moving shutter or mask, can produce a matrix of different compositions. univ-tours.fr

Chemical Vapor Deposition (CVD): For Os-V oxide libraries, combinatorial initiated chemical vapor deposition (iCVD) could be employed. ntnu.no This solventless, low-temperature process allows for the synthesis of polymer thin films and could be adapted for inorganic materials by using appropriate volatile precursors for osmium and vanadium. By varying the precursor flow rates across the substrate, a compositional gradient of Os-V oxides can be achieved.

A hypothetical design for a combinatorial library of Os-V oxides on a silicon wafer is presented below.

ParameterDescription
SubstrateSilicon wafer with a conductive coating
Deposition TechniqueCo-sputtering of Os and V targets
Compositional GradientContinuous gradient from pure Os to pure V across the wafer
Annealing ConditionsPost-deposition annealing in a controlled oxygen atmosphere to form oxides
Table 1. Hypothetical Design of an Osmium-Vanadium Oxide Combinatorial Library.

High-Throughput Screening Techniques

Once a material library is synthesized, high-throughput screening methods are employed to rapidly map the properties of interest across the different compositions.

Scanning Electrochemical Microscopy (SECM): This technique is particularly powerful for screening the electrocatalytic activity of material libraries, for instance, in the context of the oxygen evolution reaction (OER) or oxygen reduction reaction (ORR). utexas.edu A microelectrode is scanned across the surface of the library, and the local electrochemical response is measured, allowing for the identification of "hot spots" of high catalytic activity. For example, in a study on bimetallic electrocatalysts, SECM was used to rapidly screen arrays of different metal combinations, including those containing vanadium, for their ORR activity. utexas.edu

Optical Screening Methods: For applications such as photocatalysis, high-throughput optical screening can be utilized. nih.govnih.gov This may involve irradiating the library with light and detecting changes in absorbance or fluorescence, which can be correlated with catalytic activity. For instance, a method has been developed for screening colloidal water oxidation catalysts in a 96-well plate format, where the persistence of a colored species indicates higher catalytic performance. nih.gov

Spectroscopic Techniques: Various spectroscopic methods can be adapted for high-throughput analysis. For example, arrays of micro-Raman or X-ray fluorescence (XRF) measurements can be performed across the library to map the structural phases and elemental compositions, respectively.

The data generated from high-throughput screening can be visualized as a "map" of properties versus composition, which allows for the rapid identification of promising Os-V compositions for further investigation.

Composition (Os:V ratio)Electrocatalytic Activity (Normalized)Structural Phase
90:101.2Hexagonal (Os-rich)
70:302.5Mixed Oxide Phase
50:503.8Complex Oxide
30:702.1Orthorhombic (V-rich)
10:901.5Vanadium Oxide Phase
Table 2. Illustrative High-Throughput Screening Data for an Os-V Oxide Library.

Research Findings

While direct and extensive research on combinatorial libraries of the osmium-vanadium system is not widely published, studies on related systems demonstrate the power of this approach. For example, the rapid screening of bimetallic electrocatalysts has identified synergistic effects in combinations like Au-V and Pd-V for the oxygen reduction reaction. utexas.edu In one study, a composition of 60:40 Pd-V was identified as a highly active electrocatalyst through SECM screening. utexas.edu These findings underscore the potential for discovering novel functional materials within the Os-V system using combinatorial methodologies. The principles and techniques are directly transferable and offer a promising avenue for future research into Os-V hybrid materials.

Advanced Characterization of Osmium Vanadium Structures

Structural Elucidation Techniques

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure of materials. The method relies on the principle that X-rays are diffracted by the ordered arrays of atoms in a crystal, producing a unique pattern of intensities that reveals the underlying crystal lattice. fzu.cz

Single-Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive method used to determine the precise three-dimensional structure of a compound at the atomic level. fzu.czmdpi.com By analyzing the diffraction pattern from a single, high-quality crystal, researchers can obtain the exact coordinates of each atom in the unit cell, which is the smallest repeating unit of a crystal. uol.de This information allows for the accurate calculation of bond lengths, bond angles, and other crucial geometric parameters. uol.de For instance, the density of elemental osmium (22.59 g/cm³) was experimentally confirmed using X-ray crystallography. wikipedia.org While specific data for a binary Os-V crystal is not prevalent, the technique is routinely applied to complex osmium-containing compounds, such as the ternary silicide Nd₂Os₃Si₅, to elucidate their intricate atomic arrangements. psu.edu

Powder X-ray Diffraction (PXRD) , also known as X-Ray Powder Diffraction (XRPD), is employed when suitable single crystals are unavailable or for the routine identification of crystalline phases. iucr.org The sample is analyzed as a fine powder, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a characteristic fingerprint of the material, which can be compared against databases for phase identification. acs.org This method is essential for confirming the purity of a sample and identifying the components of a mixture. nist.gov For example, standard reference patterns exist for various vanadium compounds like cerium(III) vanadate (B1173111) and osmium compounds such as ammonium (B1175870) chloroosmate, demonstrating the technique's utility for materials containing these elements. govinfo.gov

Table 1: Comparison of XRD Techniques for Structural Analysis
TechniqueSample TypeInformation ObtainedPrimary Application
Single-Crystal X-ray Diffraction (SCXRD)Single crystal (min. size ~0.1 mm) fzu.czPrecise 3D atomic coordinates, bond lengths, bond angles, unit cell parameters. uol.deAbsolute structure determination of new compounds. mdpi.com
Powder X-ray Diffraction (PXRD)Polycrystalline powder.Lattice parameters, phase identification, crystallinity, crystallite size. iucr.orgacs.orgPhase identification and quantitative analysis of known materials. iucr.org

Electron microscopy techniques utilize a beam of electrons instead of light to achieve significantly higher magnification and resolution, enabling the visualization of nanoscale features.

Scanning Electron Microscopy (SEM) provides detailed three-dimensional images of a sample's surface topography. nih.gov The electron beam is scanned across the surface, and the resulting interactions generate signals that are used to form an image. This technique is invaluable for observing the morphology, particle size, and shape distribution in Os-V powders or nanostructures.

Transmission Electron Microscopy (TEM) offers much higher resolution, allowing for the direct imaging of the internal structure of a material. biorxiv.org A broad beam of electrons is passed through an ultrathin sample, and the transmitted electrons form an image. TEM can reveal crystal lattice fringes, defects, and the size and distribution of nanoparticles. In biological and materials science, osmium tetroxide is frequently used as a staining agent in TEM to enhance the contrast of certain phases, such as lipids, due to osmium's high electron density. nih.govchemrxiv.org

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information, similar to XRD, but from a much smaller area (nanometer to micrometer scale). ethernet.edu.et By focusing the electron beam on a specific region of the sample, a diffraction pattern is generated, which can be used to determine the crystal structure and orientation of that specific grain or nanoparticle. For example, studies on vanadium pentoxide (V₂O₅) nanoparticles have used TEM to reveal their spherical morphology and SAED to confirm their orthorhombic crystal structure. biorxiv.org

Table 2: Electron Microscopy Analysis of Vanadium Pentoxide Nanoparticles biorxiv.org
TechniqueFindingDetails
Transmission Electron Microscopy (TEM)Morphology and SizeRevealed spherical nanoparticles with an average size of 50 nm.
Selected Area Electron Diffraction (SAED)Crystal StructureThe diffraction pattern confirmed the orthorhombic crystal structure of the V₂O₅ nanoparticles.
Energy Dispersive X-ray (EDX) AnalysisElemental PuritySpectra showed peaks corresponding only to Vanadium (V) and Oxygen (O), indicating sample purity.

Surface-sensitive techniques are critical because the surface of a material often governs its reactivity and electronic properties.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical (oxidation) states of atoms within the top few nanometers of a material's surface. pnnl.gov The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. For osmium, XPS analysis requires care as the Os 4d peaks can overlap with the carbon C 1s region, necessitating careful peak fitting. thermofisher.com

Scanning Transmission Electron Microscopy-Electron Energy Loss Spectroscopy (STEM-EELS) is a powerful combination that provides atomic-resolution imaging with chemical analysis. In STEM, a finely focused electron beam is scanned across the sample. windows.net EELS analyzes the energy distribution of the electrons that have passed through the sample. The energy lost by the electrons corresponds to specific elemental electronic excitations, allowing for the mapping of elemental distribution at the atomic scale. pnnl.govresearchgate.net This is particularly useful for visualizing the distribution of osmium and vanadium at interfaces, grain boundaries, or within complex nanostructures. researchgate.net

Table 3: Overview of Surface Characterization Techniques
TechniqueProbeDetected SignalInformation Provided
X-ray Photoelectron Spectroscopy (XPS)X-raysCore-level electronsSurface elemental composition, oxidation states. pnnl.govweizmann.ac.il
Scanning Transmission Electron Microscopy-Electron Energy Loss Spectroscopy (STEM-EELS)Focused electron beamInelastically scattered electronsAtomic-resolution elemental mapping, local electronic structure. windows.netresearchgate.net

Spectroscopic Probes of Electronic and Vibrational States

Spectroscopic techniques investigate how materials interact with electromagnetic radiation, providing insight into their electronic and vibrational energy levels.

Fourier Transform Infrared (FTIR) Spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. pv-manufacturing.org An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range simultaneously. pv-manufacturing.orgpressbooks.pub The resulting spectrum represents the molecular fingerprint of the sample, as specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate. In the context of Os-V oxides or complexes, FTIR is essential for identifying the vibrational modes associated with metal-oxygen (e.g., V=O, V-O-V, Os-O) bonds and any organic ligands that may be present. For example, in studies of vanadium pentoxide (V₂O₅), FTIR is used to identify the characteristic stretching and bending modes of the vanadium-oxygen bonds. researchgate.net

Table 4: Characteristic FTIR Vibrational Modes for Vanadium Pentoxide (V₂O₅) researchgate.net
Wavenumber (cm⁻¹)AssignmentType of Vibration
~998V=OSymmetric Stretching
~814V-O-VAsymmetric Stretching
~517-615V-O-VSymmetric Stretching

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible light by a substance. slideshare.net This absorption corresponds to the excitation of electrons from a ground state to a higher energy state. ufg.br For transition metal compounds like those containing osmium and vanadium, the UV-Vis spectrum is dominated by two main types of electronic transitions.

d-d Transitions: These involve the transition of an electron between the d-orbitals of the metal ion, which are split in energy by the surrounding ligands. libretexts.org These transitions are typically weak (low molar absorptivity, ε < 1,000) and provide information about the geometry and ligand field of the metal center. They are only possible for metal ions with a d¹ to d⁹ electron configuration. libretexts.org

Charge Transfer (CT) Bands: These are much more intense (ε > 1,000) and involve the movement of an electron between a metal-centered orbital and a ligand-centered orbital. libretexts.org There are two types: Ligand-to-Metal Charge Transfer (LMCT), where an electron moves from a ligand orbital to a metal orbital, and Metal-to-Ligand Charge Transfer (MLCT), where the transition is from a metal orbital to a ligand orbital. libretexts.org These transitions are highly sensitive to the nature of both the metal and the ligands and are often responsible for the vibrant colors of transition metal complexes.

Table 5: General Characteristics of Electronic Transitions in UV-Vis Spectroscopy libretexts.org
Transition TypeDescriptionRelative Intensity (Molar Absorptivity, ε)Typical Energy Range
d-d TransitionElectron moves between metal d-orbitals (e.g., t₂g → eg in octahedral geometry).Weak (ε < 1,000 M⁻¹cm⁻¹)Visible Region
Charge Transfer (CT)Electron moves between metal and ligand orbitals (LMCT or MLCT).Strong (ε > 1,000 M⁻¹cm⁻¹)UV and/or Visible Region

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. bruker.commeasurlabs.com It is particularly useful for characterizing paramagnetic Os-V species, where the vanadium or osmium center exists in an oxidation state with one or more unpaired electrons, such as V(IV). rsc.org

EPR spectroscopy provides detailed insights into the electronic structure, oxidation state, and local coordination environment of paramagnetic centers. numberanalytics.comnovilet.eu The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field, which induces a transition between electron spin states. numberanalytics.com The resulting EPR spectrum's features, such as the g-value and hyperfine coupling constants, are diagnostic of the paramagnetic species. novilet.eu

For vanadium(IV) compounds, which have a 3d¹ electron configuration, the vanadyl ion (VO²⁺) is a common and EPR-active species. rsc.org The interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2) typically results in a characteristic eight-line hyperfine pattern in the EPR spectrum. uoc.gr This pattern is a fingerprint for monomeric vanadyl species. The analysis of the g-values and hyperfine splitting constants can reveal information about the geometry and nature of the ligands coordinated to the vanadium center. researchgate.net

In studies of dinuclear vanadium complexes, EPR has been used to probe intermetallic communication. acs.org Furthermore, EPR is instrumental in identifying transient paramagnetic species that may form during chemical reactions, providing insights into reaction mechanisms. measurlabs.com The intensity of the EPR signal is proportional to the concentration of the paramagnetic species, allowing for quantitative analysis. novilet.eu High-frequency and high-field EPR spectroscopy can be particularly advantageous for studying "EPR-silent" species or complexes with large zero-field splitting, such as certain V(III) complexes. rsc.org

Table 2: Typical EPR Parameters for Vanadium(IV) Species

Complexg-valueHyperfine Coupling (A)Key FindingsReference
Vanadyl Acetylacetonategiso ≈ 1.968Aiso ≈ 118 x 10-4 cm-1Characteristic eight-line spectrum for V(IV) (I=7/2). uoc.gr
[VIV4VV2O7(OCH3)12]Not specifiedNot specifiedSpectrum consists of a single Lorentzian line, indicating exchange narrowing between V4+ centers. researchgate.net

Mass Spectrometry Techniques (e.g., HRMS-ESI) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structural components of Osmium-Vanadium compounds. Soft ionization techniques, particularly Electrospray Ionization (ESI), are well-suited for the analysis of organometallic and coordination complexes because they can transfer intact molecular ions from solution to the gas phase with minimal fragmentation. upce.cz High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions. gla.ac.uk

In the study of Os-V clusters and complexes, ESI-MS can confirm the molecular formula, including the number of metal atoms, ligands, and counter-ions. acs.org For example, in the characterization of dinuclear vanadium(V) complexes, negative-ion ESI-MS has been used to identify species such as [(VO₂)₂(H₂LH)]⁻ and mixed-valence species like [(VO)(VO₂)(HL)(CH₃O)]⁻. acs.org The characteristic isotopic patterns of metals like osmium and vanadium aid in the confident identification of metal-containing ions. upce.cz

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. By isolating a specific parent ion and inducing its fragmentation (e.g., through collision-induced dissociation), the connectivity of the complex can be probed. The observed fragment ions correspond to the loss of ligands or other structural units. libretexts.org For instance, in studies of oxidovanadium(IV) complexes with peptides, ESI-MS/MS has been employed to identify the specific amino acid residues that serve as binding sites for the vanadium center. nih.gov The fragmentation of osmium carbonyl clusters has also been studied, revealing patterns of sequential CO ligand loss. uvic.ca

Table 3: Representative ESI-MS Data for Vanadium Complexes

Complex/PrecursorIonization ModeObserved m/zAssigned SpeciesReference
NH4[(VO2)2(HL)]Negative460.95[(VO2)2(HLH)]- acs.org
[(VO2)(VO)(ClL)(CH3OH)]Negative612.83[(VO2)(VO)(ClL)(CH3O)]- acs.org
NH4[(VO2)2(ClL)]Negative598.79[(VO2)2(ClLH)]- acs.org
[VO(L1)SO4(H2O)3/2]·2.5H2ONot Specified547.6[M]+ scirp.org

Electrochemical and Magnetic Characterization

Cyclic Voltammetry and Chronoamperometry for Redox Behavior and Electron Transfer Rates

Electrochemical methods such as Cyclic Voltammetry (CV) and Chronoamperometry are fundamental for investigating the redox properties of Osmium-Vanadium compounds. These techniques provide insights into electron transfer processes, the stability of different oxidation states, and the rates of electron transfer.

Cyclic Voltammetry (CV): CV is a widely used technique to probe the redox behavior of electroactive species. In a CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The resulting voltammogram provides information on the formal reduction potentials (E°') of redox couples.

For Os-V systems, CV can identify reversible and irreversible redox events associated with both the osmium and vanadium centers. For instance, CV studies of nitridovanadium(V) complexes have shown irreversible reduction processes. thompsonlabuidaho.com In vanadium-substituted polyoxometalates, CV has been used to attribute specific one-electron processes to the vanadium centers and to demonstrate the stability of the reduced species over repeated cycles. academie-sciences.fr The redox potential of these complexes is often pH-dependent. The presence of osmium complexes in multilayer assemblies with vanadotungstophosphate anions has been shown to create electrocatalytically active systems. academie-sciences.fr Similarly, the CV of osmium complexes, such as [Os(bpy)₂py(H₂O)]²⁺, often shows multiple, well-defined redox waves corresponding to successive oxidation states (e.g., Os(II)/Os(III), Os(III)/Os(IV)). researchgate.netmdpi.com

Chronoamperometry: Chronoamperometry involves stepping the potential to a value where a redox reaction occurs and monitoring the current as a function of time. This data can be used to determine diffusion coefficients of the electroactive species and to study the kinetics of coupled chemical reactions. In the context of Os-V materials, such as redox polyelectrolyte-surfactant complexes containing osmium, chronoamperometry can help quantify the apparent diffusion coefficient for electron transfer (self-exchange) within the material film. unlp.edu.ar This is crucial for understanding charge transport in modified electrodes and potential catalytic applications.

The combination of these techniques allows for a thorough characterization of the electronic communication between metal centers and their ability to mediate electron transfer, which is vital for applications in catalysis and materials science. engineering.org.cn

Table 4: Selected Cyclic Voltammetry Data for Osmium and Vanadium Complexes

ComplexConditionsRedox ProcessPotential (V vs. ref)Reference
Nitridovanadium(V) complexesTHF, 0.3 M TBAPF6V(V)/V(IV) reductionIrreversible thompsonlabuidaho.com
α₂-[P₂V₂W₁₆O₆₂]8-pH 5 acetate (B1210297) bufferV(V)/V(IV)Two one-electron waves academie-sciences.fr
[OsII(bpy)2py(OH2)]2+pH 3.1 bufferOs(II)/Os(III)~+0.2 V vs. SCE (varies with pH) researchgate.net
Vanadium(IV) complex with ferrocenecarboxylateCH2Cl2Fc/Fc+ oxidation+0.70 (reversible at -30 °C) researchgate.net

Magnetic Susceptibility and Magnetization Studies for Spin States and Magnetic Order

Magnetic susceptibility and magnetization measurements are essential for determining the magnetic properties of Osmium-Vanadium compounds, including the spin states of the metal ions and the nature of magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic) within the material.

Magnetic Susceptibility: This measurement quantifies how much a material is magnetized in an applied magnetic field. For paramagnetic substances, such as those containing V(IV) or other transition metals with unpaired electrons, the magnetic susceptibility is positive and typically follows the Curie-Weiss law, where susceptibility is inversely proportional to temperature. fizika.si Osmium metal itself is paramagnetic. researchgate.net Vanadium metal is also paramagnetic with a volume magnetic susceptibility of 0.0003837 (SI). periodictable.com

Variable-temperature magnetic susceptibility studies can reveal the nature of magnetic coupling in polynuclear complexes. For example, measurements on dinuclear vanadium(III) complexes have shown weak intramolecular antiferromagnetic coupling between the vanadium centers. researchgate.net The net susceptibility of a substance is the sum of both paramagnetic and diamagnetic contributions, though the paramagnetic part is usually dominant. fizika.si

Magnetization Studies: These studies involve measuring the magnetic moment of a sample as a function of an applied magnetic field at a constant temperature. Saturation magnetization measurements can help determine the total spin of the ground state.

In the context of Os-V systems, these studies are crucial for understanding the behavior of alloys and clusters. The spin magnetic moment in small vanadium clusters doped into noble metals (like Ag or Cu) has been shown to be size-dependent. acs.orgnih.gov Initially, the vanadium 3d electrons are localized, contributing to a magnetic moment. As the cluster size increases, these 3d orbitals begin to hybridize and participate in bonding, which can lead to a quenching of the spin magnetic moment. acs.org Understanding these fundamental magnetic properties is critical for the development of new magnetic materials and for applications in spintronics.

Table 5: Magnetic Properties of Selected Vanadium and Osmium Materials

Material/CompoundProperty MeasuredKey FindingReference
Vanadium MetalVolume Magnetic Susceptibility (SI)+0.0003837 (Paramagnetic) periodictable.com
Osmium MetalMolar Magnetic Susceptibility (cgs)+14.1 x 10-6 cm3 mol-1 (Paramagnetic) researchgate.netperiodictable.com
Dinuclear Vanadium(III) complexesVariable-Temperature Magnetic SusceptibilityWeak intramolecular antiferromagnetic coupling (J = –20 to –25 cm–1). researchgate.net
AgnV+ clustersSpin Magnetic MomentQuenching of spin magnetic moment as V 3d states participate in bonding with increasing cluster size. acs.org
Vanadium(III) chloride (VCl3)Molar Magnetic Susceptibility (cgs)+3030 x 10-6 cm3 mol-1 (Paramagnetic) fizika.si

Theoretical and Computational Investigations of Osmium Vanadium Systems

Electronic Structure Calculations

The electronic structure of osmium-vanadium systems is a critical area of theoretical and computational investigation, providing fundamental insights into their physical and chemical properties. These studies employ a range of quantum chemical methods to elucidate ground state properties, electron correlation effects, and the nature of their electronic states.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of materials. physchemres.org It is frequently used to determine the ground state properties of Os-V systems, including their optimized geometries and electronic configurations. A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. physchemres.orgirjweb.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low stability. physchemres.org

In the context of Os-V systems, DFT calculations can predict the energies of these frontier orbitals, offering insights into their potential as electron donors (from the HOMO) or acceptors (to the LUMO). physchemres.org The distribution of HOMO and LUMO orbitals can reveal the regions of the molecule most likely to be involved in chemical reactions. For instance, in some metal complexes, these orbitals are located around the aromatic rings surrounding the metal center. physchemres.org

The choice of DFT functional and basis set is critical for obtaining accurate results. dergipark.org.tr Various functionals, such as B3LYP and B3PW91, are commonly employed in conjunction with basis sets like 6-311G(d,p) to perform these calculations. dergipark.org.tr

Ab initio Methods (e.g., RHF, CASSCF, NEVPT2) for Electron Correlation Effects

While DFT is widely used, ab initio methods provide an alternative and often more rigorous approach to studying electronic structure, particularly for understanding electron correlation effects. Methods like the Restricted Hartree-Fock (RHF), Complete Active Space Self-Consistent Field (CASSCF), and N-Electron Valence State Perturbation Theory (NEVPT2) are employed to account for the complex interactions between electrons.

For systems with heavy elements like osmium, relativistic effects become significant and must be considered in the calculations. These methods, especially when combined with relativistic Hamiltonians, can provide a more accurate description of the electronic states and their energies.

In the study of vanadium complexes, for example, understanding the spin states and their relative energies is crucial. rsc.org Ab initio calculations can be instrumental in determining the ground spin state and the energies of excited states, which is essential for interpreting experimental data and predicting reactivity.

Band Structure and Density of States (DOS) Analysis for Metallic, Semiconducting, and Insulating Properties

For solid-state osmium-vanadium alloys and compounds, band structure and Density of States (DOS) calculations are fundamental to understanding their electronic properties. researchgate.netresearchgate.net These calculations reveal whether a material behaves as a metal, semiconductor, or insulator.

Band Structure: This illustrates the allowed energy levels (bands) for electrons as a function of their momentum in the crystal lattice. The presence and size of a band gap (an energy range where no electron states can exist) determine the material's conductivity. A zero or overlapping band gap is characteristic of a metal, while a finite band gap is found in semiconductors and insulators.

In vanadium oxides, for instance, the electronic properties can be highly sensitive to the crystal structure and the coordination of the vanadium atoms. aps.org Alloying can induce structural changes that significantly alter the band gap. aps.org For example, in some vanadium oxide alloys, a transition from a six-fold to a five-fold coordination of vanadium can lead to a doubling of the band gap. aps.org

Spin State Determination and Analysis of Spin-Orbit Coupling

The determination of spin states and the effects of spin-orbit coupling (SOC) are particularly important for transition metal systems like those containing osmium and vanadium. arxiv.orgaps.org Osmium, being a heavy element, exhibits strong SOC, which can significantly influence the electronic and magnetic properties of its compounds. aps.org Vanadium complexes can also exhibit interesting magnetic behavior due to the presence of unpaired d-electrons. arxiv.org

Computational methods can predict the most stable spin state (e.g., high-spin vs. low-spin) for a given complex. rsc.org This is crucial for understanding its magnetic susceptibility and reactivity.

Spin-orbit coupling can lead to a variety of phenomena, including:

Anisotropy in magnetic properties. arxiv.org

Splitting of energy levels. mdpi.com

Modification of the electronic band structure. mdpi.com

In some osmium-containing insulators, the inclusion of SOC in theoretical models is essential to correctly predict their insulating ground state. aps.org For certain vanadium compounds, SOC, in conjunction with structural distortions, can lead to complex orbital ordering and one-dimensional magnetic behavior. arxiv.orgaps.org

Electron Configuration and Oxidation State Stability in Diverse Environments

The electron configurations of osmium and vanadium determine their chemical behavior and the stability of their various oxidation states. libretexts.orgbyjus.com Osmium, a third-row transition metal, can exhibit a wide range of oxidation states, up to +8. byjus.comlardbucket.org Vanadium, a first-row transition metal, also displays multiple oxidation states, with +4 and +5 being common. highland.edu

Theoretical calculations can be used to assess the relative stability of different oxidation states in various chemical environments (e.g., in oxides, alloys, or coordination complexes). researchgate.net This is achieved by calculating the energies of the system with the metal in different oxidation states and comparing them.

Bonding Analysis and Reactivity Prediction

Understanding the nature of the chemical bonds within osmium-vanadium systems is fundamental to predicting their reactivity and catalytic potential. Computational chemistry offers a suite of powerful tools for this purpose, including the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Electron Localization Function (ELF).

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Path and Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding. researchgate.netwiley-vch.deaip.org QTAIM analysis identifies bond critical points (BCPs) and bond paths, which are indicators of chemical interactions. researchgate.netuobaghdad.edu.iq The properties of the electron density at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total electron energy density (H), can be used to classify the nature of the bond (e.g., covalent, ionic, or charge-shift). researchgate.net

In the context of osmium-vanadium systems, QTAIM can be used to:

Identify and characterize the Os-V bond, as well as bonds to other elements in the system.

Distinguish between different types of interactions, such as strong covalent bonds and weaker non-covalent interactions. researchgate.net

Provide a quantitative measure of bond strength and polarity.

For example, in a study of a triosmium cluster, QTAIM analysis revealed the absence of direct Os-Os bonds, suggesting a multicenter interaction mediated by bridging hydride ligands. uobaghdad.edu.iq

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a method for translating the complex many-electron wavefunction into the familiar language of Lewis structures, with localized bonds and lone pairs. uni-muenchen.de NBO analysis provides insights into:

Hybridization: It determines the hybridization of atomic orbitals involved in bonding.

Donor-Acceptor Interactions: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and charge transfer. physchemres.org

Bond Polarity: It calculates the partial charges on atoms, providing a measure of bond polarity. ias.ac.in

For osmium-vanadium compounds, NBO analysis can be used to describe the Os-V bond in terms of its sigma and pi components, the hybridization of the Os and V orbitals, and the extent of charge transfer between the two metals. core.ac.ukacs.org In vanadium-dinitrogen complexes, for instance, NBO analysis has been used to confirm the triple bond character between vanadium and nitrogen and to show that π-backdonation from vanadium to dinitrogen is a key feature of the bonding. acs.org

Electron Localization Function (ELF) for Visualizing Bonding and Lone Pairs

The Electron Localization Function (ELF) is a tool that provides a visual representation of electron localization in a molecule or solid. taylorandfrancis.comaps.orgmpg.demalta-consolider.com It helps to identify regions corresponding to covalent bonds, lone pairs, and atomic cores. malta-consolider.com The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. taylorandfrancis.com A value around 0.5 suggests delocalized, metallic-like electrons. taylorandfrancis.com

In Os-V systems, ELF analysis can:

Provide an intuitive picture of the bonding, complementing the more quantitative information from QTAIM and NBO.

Help to distinguish between different bonding regimes (covalent, metallic, ionic). aps.org

Visualize the spatial extent of lone pairs on the metal atoms.

For example, in vanadium dihydrides, ELF analysis has been used to visualize the bonding in different phases under pressure. researchgate.net

Prediction of Reaction Mechanisms and Energy Profiles

For reactions involving osmium-vanadium catalysts, computational methods can be used to:

Propose plausible reaction pathways.

Calculate the activation energies for different steps in the catalytic cycle. frontiersin.org

Identify the rate-determining step.

Understand the role of the catalyst in lowering the activation energy.

Recent advances in machine learning and artificial intelligence are also being applied to the prediction of reaction mechanisms, offering the potential to accelerate the discovery of new catalytic processes. mit.eduaip.orgarxiv.org

Computational Prediction of Catalytic Activity

A major goal of computational catalysis is to predict the catalytic activity of new materials before they are synthesized and tested experimentally. acs.orgacs.org This involves establishing structure-activity relationships, where a computed property (a descriptor) is correlated with the experimentally measured catalytic performance.

For Os-V based catalysts, computational approaches can be used to:

Screen potential catalyst candidates. acs.org

Optimize the composition and structure of the catalyst for a specific reaction.

Gain insights into the factors that control catalytic activity and selectivity.

For example, in the context of vanadium oxide catalysts, computational studies have investigated how the size and structure of the vanadium oxide species affect their catalytic activity in reactions like the oxidative dehydrogenation of propane. acs.org Similarly, computational design has been used to explore the potential of metal-organic frameworks with functionalized nodes for various catalytic applications. acs.org

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analysis for Delocalization and Hyper-conjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure picture of chemical bonding. consensus.appresearchgate.net This transformation allows for a quantitative analysis of electron density distribution. Weak occupancies in the formally empty "non-Lewis" antibonding orbitals signal departures from an idealized localized structure, which are interpreted as delocalization and hyperconjugative interactions. researchgate.net

While specific NBO/NRT studies on Osmium-Vanadium bimetallic complexes are not prominent in the surveyed literature, the application of these methods to the constituent metals demonstrates their utility. For instance, a Density Functional Theory (DFT) study on small vanadium clusters (Vn, n=2-5) employed NBO and NRT analyses to investigate their electronic structures. nih.gov The results revealed that the trimer, tetramer, and pentamer clusters are significantly delocalized and exhibit multiple resonance structures. nih.gov In a separate study on vanadium-dinitrogen complexes, NBO analysis was used to confirm the nature of the V-N₂ bond, showing it to be highly polarized toward the nitrogen unit due to strong π-backdonation from the vanadium center. mit.edu These analyses are crucial for understanding how the electronic character of vanadium would be perturbed upon forming a bimetallic bond with a highly electronegative and electron-dense element like osmium. Such interactions are key to predicting the catalytic and electronic properties of Os-V systems.

Cohesive Energy and Structural Stability Predictions

Cohesive energy is the energy required to break a crystal into its constituent free atoms, serving as a fundamental indicator of the strength of interatomic bonds and the thermodynamic stability of a solid. uw.edu.pl Computational methods, particularly first-principles calculations based on DFT, are routinely used to predict the cohesive energy and structural stability of new materials. A compound is generally predicted to be structurally stable if its formation enthalpy is negative, indicating that its formation from the constituent elements is an energetically favorable process. mit.edunih.gov

The cohesive energies of the transition metals show a characteristic parabolic trend across the d-block, peaking near the middle. researchgate.net Osmium, with its nearly half-filled 5d orbitals, has one of the highest cohesive energies of any element, contributing to its extreme density and hardness. researchgate.netdiva-portal.org Vanadium's cohesive energy is also substantial, though lower than that of osmium. researchgate.net

Table 1: Calculated Cohesive Energy Contributions for Vanadium and Osmium Data sourced from calculations using the tight-binding approach. researchgate.net

Element s-electron Contribution (E_s, kJ/mol) d-electron Contribution (E_d, kJ/mol) Total Cohesive Energy (E_coh, kJ/mol)
Vanadium -299 -712 -1011

First-principles calculations are essential for predicting the stability of hypothetical Os-V alloy phases. For example, in studies of other transition metal alloys, calculations show that a negative heat of formation indicates thermodynamic stability, making the alloy likely achievable experimentally. acs.org The stability of a given crystal structure is confirmed by ensuring it represents a minimum on the potential energy surface. openreview.net This methodology has been applied to various systems, including vanadium-doped MAX phases and osmium borides, to confirm their structural stability before investigating other properties. mit.eduopenreview.net For a potential Os-V alloy, these computational screenings would be the first step in identifying promising, stable compositions for synthesis.

Computational Modeling of Reaction Mechanisms (e.g., C-H Activation, Proton-Coupled Electron Transfer)

Computational modeling is a cornerstone of modern catalysis research, providing detailed, step-by-step insight into complex reaction mechanisms that are often inaccessible to experiment. For bimetallic systems, DFT calculations can elucidate synergistic effects where two different metals work in concert to facilitate a reaction. nih.govacs.org

C-H Activation: The activation of strong C-H bonds is a critical step in the functionalization of hydrocarbons. Theoretical studies on vanadium complexes have explored their potential for this reaction. For instance, DFT calculations on diiminopyridine vanadium nitride complexes reacting with methane (B114726) showed that they favor a [2σ + 2π] addition pathway. uw.edu.pl In other vanadium-catalyzed systems, a proposed mechanism involves a high-oxidation-state oxo-vanadium species generating a methyl radical, which is then functionalized. mit.edu

Proton-Coupled Electron Transfer (PCET): PCET, where an electron and a proton are transferred in a concerted or stepwise manner, is fundamental to many chemical and biological energy conversion processes. nih.govacs.org The interconversion of metal-oxo and metal-hydroxo species is a classic example of PCET. google.com Detailed kinetic and computational studies on oxo- and hydroxo-vanadium complexes have been performed to understand the intrinsic barriers to this process, which is also referred to as Hydrogen Atom Transfer (HAT). google.commdpi.com DFT calculations revealed that the hydrogen atom self-exchange between certain vanadium(IV)-hydroxo and vanadium(V)-oxo complexes involves significant structural reorganization, particularly in the V-O bond lengths, leading to a high intrinsic reaction barrier. google.commdpi.com

In a potential bimetallic Os-V catalytic site, these individual functionalities could be combined. Drawing parallels from other bimetallic catalysts, one metal (e.g., vanadium) might preferentially bind and activate a substrate, while the other (e.g., osmium, with its multiple stable oxidation states) could act as an electron sink or shuttle, facilitating the PCET or redox steps of the reaction cycle. researchgate.netnih.gov Computational modeling would be the primary tool to investigate such cooperative mechanisms, calculating transition state energies and reaction pathways to predict the most favorable catalytic cycle.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational quantum chemistry, especially DFT and its time-dependent extension (TD-DFT), has become an accurate and reliable tool for predicting and interpreting the spectroscopic properties of transition metal complexes. mit.eduresearchgate.net By calculating these properties in silico, researchers can assign experimental spectra, understand electronic structures, and identify characteristic vibrational modes associated with specific bonds. researchgate.netmdpi.com

Vibrational Frequencies (IR and Raman): The vibrational spectrum of a molecule provides a fingerprint based on the stretching and bending of its chemical bonds. arxiv.orgmdpi.com DFT frequency calculations can predict these vibrational modes with high accuracy. For example, a 2025 study on a near-infrared-II luminescent vanadium(II) complex found that vibrational frequencies obtained from DFT calculations matched the experimentally determined IR and Raman spectra very well. arxiv.org Similarly, calculated IR spectra for dinuclear vanadium(V) carbohydrazone complexes were used to assign key bands, including those for ν(V=O) and ν(V-O-V) stretches. nih.gov For osmium, DFT calculations have been used to reliably assign the characteristic ν(NO), ν(Os-NO), and δ(OsNO) vibrations in the Raman spectra of osmium(II) nitrosyl complexes. mdpi.com An older study also successfully calculated the vibrational frequencies for compounds like OsO₄ using effective core potentials. consensus.app

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for an Osmium(II) Nitrosyl Complex Data for the cis isomer of (n-Bu₄N)[Os(NO)Cl₄(Hpz)]. Sourced from mdpi.com.

Vibrational Mode Experimental Frequency (Raman) Calculated Frequency (DFT)
ν(NO) 1845 1850
ν(Os-N) 599 598

Electronic Spectra (UV-Vis): TD-DFT is used to simulate electronic absorption spectra (UV-Vis), which arise from electrons transitioning between molecular orbitals. mit.edu For transition metal complexes, this allows for the assignment of d-d transitions and metal-to-ligand charge transfer (MLCT) bands. In a study of osmium(IV) tetraaryl complexes, TD-DFT calculations provided crucial insights into their electronic structure, helping to rationalize the observed colors and electrochemical properties. nih.govopenreview.net These predictive capabilities would be invaluable for designing Os-V compounds with specific optical or electronic properties.

Advanced Simulation Techniques

Beyond static calculations of structure and energy, advanced simulation techniques are employed to understand the complex, time-dependent behavior of materials and to accelerate the discovery of new compounds with desired properties.

Molecular Dynamics Simulations for Dynamic Behavior and Thermodynamics

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com By tracking the trajectories of particles in a system, MD simulations provide a detailed, atomic-level view of dynamic processes and can be used to compute thermodynamic properties like enthalpy and free energy. diva-portal.orgyoutube.com The forces between atoms are described by interatomic potentials or "force fields," which can be derived from either experimental data or higher-level quantum mechanical calculations. nist.gov

While large-scale MD simulations specifically on Os-V alloys are not widely reported, the methodology has been applied to closely related systems. For instance, MD simulations have been used to investigate the plasticity mechanisms in tungsten-vanadium (W-V) random solid solutions under nanoindentation, providing a side-by-side comparison of defect nucleation and evolution with the pure metals. researchgate.net Other studies have developed interatomic potentials for the V-Fe system suitable for MD simulations of radiation damage. nist.gov These simulations can track the formation and migration of vacancies and interstitials, which are fundamental to understanding a material's response in extreme environments. nist.gov

For a hypothetical Os-V system, MD simulations would be critical for:

Studying Phase Transitions: By simulating the system at various temperatures, one can observe melting behavior, solid-state phase transformations, and determine thermodynamic parameters like the melting point. researchgate.netnih.gov

Investigating Mechanical Properties: MD can model the response of the material to applied stress, revealing deformation mechanisms like dislocation motion and crack propagation at the atomic scale. researchgate.net

Analyzing Diffusion: By tracking atomic movement over long simulations, one can calculate diffusion constants, which are crucial for understanding alloy homogenization, surface segregation, and performance at high temperatures. nist.gov

Machine Learning Approaches for Materials Design and Synthesizability Prediction

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Machine learning (ML) has emerged as a revolutionary paradigm to accelerate this process. google.comresearchgate.net By training models on large databases of known materials, ML can establish complex relationships between composition, structure, and properties, enabling the rapid screening of vast chemical spaces and the inverse design of new materials with targeted functionalities. researchgate.netmdpi.com

Materials Design: ML models, particularly graph neural networks (GNNs), are well-suited for materials science as they can naturally represent crystal structures as graphs of atoms (nodes) and bonds (edges). uw.edu.plmit.edu These models are trained on extensive databases, such as the Materials Project, which contain properties for thousands of inorganic compounds, including many based on osmium and vanadium. uw.edu.plmit.edu Once trained, the model can predict properties like Young's modulus, yield strength, or catalytic activity for hypothetical alloys based solely on their composition and structure, allowing researchers to screen thousands of potential Os-V candidates computationally. mdpi.com High-throughput screening frameworks can combine ML predictions with DFT calculations to efficiently identify promising new stable alloys. arxiv.orgrsc.org

Synthesizability Prediction: A major challenge in computational materials discovery is that a predicted stable structure may not be experimentally synthesizable due to kinetic barriers. ML offers a powerful solution to this problem. mit.eduresearchgate.net By training a model on the data of all known synthesized materials (e.g., from the Inorganic Crystal Structure Database - ICSD), it can learn the complex, subtle features that distinguish a synthesizable compound from a non-synthesizable one. nih.govresearchgate.net These models can then be used as a "synthesis filter." When a new Os-V structure is designed computationally, it can be passed to the ML model, which returns a "synthesizability score" or probability. mit.eduarxiv.org This allows researchers to focus their experimental efforts only on those candidates with a high likelihood of being successfully made in the lab, drastically improving the efficiency of materials discovery. nih.govarxiv.org

Catalytic Applications of Osmium Vanadium Materials

Oxidation Catalysis

Osmium-vanadium materials have demonstrated considerable efficacy as catalysts in a range of oxidation reactions, leveraging the variable oxidation states of both metals to facilitate the transformation of organic substrates.

Osmium complexes, in conjunction with vanadium compounds, have been explored for the activation of C-H bonds in alkanes and the oxidation of alcohols using peroxides as the oxidant. Research has shown that osmium complexes can efficiently catalyze the oxidation of alkanes, including challenging substrates like methane (B114726) and ethane, with hydrogen peroxide to yield corresponding ketones and alcohols. semanticscholar.org The addition of nitrogen-containing heterocycles has been found to significantly enhance the product yields in these reactions. semanticscholar.org For instance, the triosmium dodecacarbonyl cluster, Os₃(CO)₁₂, catalyzes the oxidation of linear and cyclic alkanes to their corresponding hydroperoxides with hydrogen peroxide. rsc.org The presence of pyridine (B92270) can accelerate this process, achieving high turnover numbers. rsc.org

The functionalization of various hydrocarbons and alcohols has been achieved with high efficiency using a H₂O₂/Os₃(CO)₁₂/pyridine system. rsc.org This system is effective for the oxidation of alkanes, benzene (B151609) to phenol, styrene (B11656) to benzaldehyde, and 1-phenylethanol (B42297) to acetophenone. rsc.org The mechanism for alkane oxidation in this system is suggested to involve hydroxyl radicals. rsc.org

Below is a table summarizing the oxidation of various alkanes with hydrogen peroxide catalyzed by an osmium complex.

SubstrateCatalyst SystemMajor Products
MethaneOs complex/H₂O₂/MeCNMethyl hydroperoxide
EthaneOs complex/H₂O₂/MeCNEthyl hydroperoxide, Acetaldehyde
n-HeptaneOs₃(CO)₁₂/H₂O₂/PyridineHeptanones, Heptanols
CyclohexaneOs₃(CO)₁₂/H₂O₂/PyridineCyclohexyl hydroperoxide, Cyclohexanone, Cyclohexanol
CyclooctaneOs₃(CO)₁₂/H₂O₂/PyridineCyclooctyl hydroperoxide, Cyclooctanone, Cyclooctanol

Data compiled from multiple studies on osmium-catalyzed oxidations. semanticscholar.orgrsc.org

The selective oxidation of alcohols to their corresponding aldehydes or ketones is a crucial transformation in organic synthesis. Benzaldehyde, in particular, is a valuable intermediate in the pharmaceutical and agricultural industries. mdpi.com While palladium-based catalysts are extensively studied for this reaction, the principles can be extended to osmium-vanadium systems. mdpi.comresearchgate.net The goal is to achieve high conversion of the alcohol with high selectivity to the aldehyde, minimizing over-oxidation to carboxylic acids. mdpi.com

The use of "clean" oxidants like molecular oxygen, often in conjunction with supported metal nanoparticles, is a focus of green chemistry approaches to this reaction. mdpi.com The catalytic activity in such systems is often attributed to the metallic state of the noble metal, which facilitates a dehydrogenation mechanism. mdpi.com In a hypothetical osmium-vanadium catalyst, the osmium component could serve as the primary active site for alcohol dehydrogenation, while the vanadium oxide component could facilitate the re-oxidation of the active sites with the oxidant.

The mechanisms of oxidation reactions catalyzed by osmium and vanadium compounds are complex and can proceed through various pathways. In the case of alkane oxidation with hydrogen peroxide catalyzed by osmium complexes, evidence points towards the involvement of hydroxyl radicals (HO•). rsc.orgnarod.ru These highly reactive species can abstract a hydrogen atom from an alkane to initiate the oxidation process. narod.ru

For vanadium-based catalysts, the mechanism often involves the coordination of the substrate to the vanadium center. mdpi.com In the epoxidation of allylic alcohols, for example, the reaction can proceed via an inner-sphere process where a peroxide coordinates to the metal center, followed by a nucleophilic attack of the olefin on the electrophilic peroxide oxygen. mdpi.com The catalyst support can also play a critical role by influencing the electronic structure and, consequently, the catalytic activity of the vanadium oxide species. uwo.ca

The general steps in a vanadium-catalyzed oxidation can be summarized as:

Formation of an active oxidant species, often a peroxo- or oxo-metal complex.

Coordination of the organic substrate to the metal center.

Oxygen transfer from the metal complex to the substrate.

Desorption of the oxidized product.

Regeneration of the active catalytic species by the terminal oxidant.

Vanadium is known for its ability to exist in multiple stable oxidation states, most commonly +2, +3, +4, and +5. libretexts.org This property is central to its catalytic activity, as it can readily participate in redox cycles. libretexts.orgchemguide.co.uk In many oxidation reactions, the V⁵⁺ state is the active oxidizing species, which is then reduced to a lower oxidation state (e.g., V⁴⁺) during the reaction. The catalyst is then re-oxidized to V⁵⁺ by the terminal oxidant. libretexts.orgchemguide.co.uk

The following table illustrates the common oxidation states of vanadium and their typical roles in catalysis.

Vanadium Oxidation StateColor in Aqueous Solution (Acidic)Typical Role in Catalysis
+5 (V⁵⁺) as VO₂⁺YellowActive oxidizing species
+4 (V⁴⁺) as VO²⁺BlueReduced state after oxidation
+3 (V³⁺)GreenIntermediate in redox cycles
+2 (V²⁺)VioletStrong reducing agent

This table is a generalized representation of the role of vanadium oxidation states. libretexts.org

Redox Catalysis and Energy Conversion

The redox properties of osmium and vanadium are also harnessed in electrocatalysis, particularly for reactions relevant to energy conversion and storage, such as water splitting.

Electrocatalytic water splitting, which involves the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), is a promising method for producing clean hydrogen fuel. mdpi.comcolab.ws However, the slow kinetics of these reactions necessitate the use of efficient electrocatalysts. mdpi.com While platinum group metals are the benchmark catalysts, their high cost and scarcity limit their widespread use. mdpi.comcolab.ws This has driven research into developing catalysts based on more abundant transition metals, including vanadium. mdpi.com

Numerous vanadium-based materials, such as oxides, hydroxides, chalcogenides, phosphides, nitrides, and carbides, have been investigated as electrocatalysts for HER and OER. mdpi.com The distinct electronic structure of vanadium makes it an interesting candidate for these applications. mdpi.comcolab.ws Similarly, osmium-based materials have been developed as electrocatalysts for the oxygen reduction reaction and hydrogen oxidation. researchgate.net

In a combined osmium-vanadium electrocatalyst, a synergistic effect can be envisioned where one component facilitates the adsorption of reactants and intermediates, while the other promotes electron transfer. For the OER, vanadium-containing materials are among the promising alternatives to noble metal catalysts, with their activity being enhanced by strong electronic and structural effects when combined with other elements. rsc.org

Nitrogen Fixation and Ammonia (B1221849) Synthesis (N2RR)

The quest for sustainable and efficient ammonia synthesis, as an alternative to the energy-intensive Haber-Bosch process, has led to significant research into novel catalytic materials. Osmium-vanadium systems have emerged as a promising area of investigation, drawing inspiration from the unique electronic properties of both metals and their individual activities in nitrogen reduction reactions (NRR).

Osmium has historically been recognized for its catalytic activity in ammonia synthesis. In fact, it was one of the original catalysts used in the development of the Haber-Bosch process. nih.govnih.govreddit.com More recent research has highlighted the potential of molecular osmium complexes to catalytically convert dinitrogen to ammonia under milder conditions. acs.org For instance, certain osmium complexes have demonstrated the ability to produce over 120 equivalents of ammonia per osmium center in batch reactor experiments. acs.org This high activity is attributed to osmium's ability to effectively bind and activate the strong N≡N triple bond. reddit.com

Vanadium, on the other hand, plays a crucial role in biological nitrogen fixation as a key component of certain nitrogenase enzymes (VFe-nitrogenase). nih.gov This has spurred research into vanadium-based catalysts for the electrochemical nitrogen reduction reaction (ENRR). mdpi.com While facing challenges with selectivity due to the competing hydrogen evolution reaction (HER), vanadium-based materials have shown promise. nih.gov The potential for a synergistic effect in a bimetallic osmium-vanadium catalyst lies in combining the high N2 activation capability of osmium with the favorable proton and electron transfer properties of vanadium, potentially leading to enhanced reaction rates and efficiencies. nih.govreddit.com

Current research is exploring the fabrication of bimetallic osmium-vanadium composites, often derived from polyoxometalate precursors, to create well-defined and highly dispersed catalytic sites. rsc.org The aim is to create a system where osmium centers are responsible for the initial cleavage of the dinitrogen bond, and adjacent vanadium sites facilitate the subsequent hydrogenation steps to form ammonia.

Table 1: Comparative Performance of Osmium and Vanadium-based Catalysts in Ammonia Synthesis
Catalyst TypeReactionKey Performance MetricReference
Molecular Osmium ComplexCatalytic N2 to NH3 Conversion>120 equivalents of NH3 per Os center acs.org
Vanadium Nitride (VN)Electrochemical Nitrogen Reduction (ENRR)Faradaic Efficiency of ~11.67% mdpi.com
Bimetallic Polyoxometalate-derived (Bi/BiClO/Fe3O4)Electrochemical Nitrogen Reduction (NRR)Ammonia yield of 12.82 µg h⁻¹ mg⁻¹cat. rsc.org

Catalytic Systems for Fuel Cells (e.g., Methanol (B129727) Oxidation)

Direct methanol fuel cells (DMFCs) are a promising technology for portable power generation, but their widespread adoption is hindered by the sluggish kinetics of the methanol oxidation reaction (MOR) at the anode and the poisoning of platinum-based catalysts by carbon monoxide (CO), a reaction intermediate. mdpi.comnih.gov Bimetallic catalysts are being extensively investigated to address these challenges, and the combination of osmium and vanadium presents an intriguing, though less explored, possibility. researchgate.netnsrrc.org.tw

The primary role of a co-catalyst in MOR is to facilitate the removal of CO from the primary catalyst surface. This is typically achieved through a bifunctional mechanism, where one metal adsorbs methanol and the other provides oxygenated species (like OH) at lower potentials to oxidize the adsorbed CO to CO2. mdpi.com

Vanadium, with its multiple oxidation states and oxophilic nature, is a potential candidate for providing these oxygenated species. mdpi.com Supported vanadium oxides have been studied for various oxidation reactions, including the partial oxidation of methanol. researchgate.net In a bimetallic Os-V system, vanadium sites could promote the adsorption of water and its dissociation to form hydroxyl groups, which can then react with CO adsorbed on adjacent osmium sites.

Osmium, while less active than platinum for MOR, does exhibit catalytic activity and is less expensive. mdpi.com The potential for a synergistic effect in an Os-V alloy or composite lies in the electronic modification of osmium by vanadium, which could enhance its intrinsic activity and stability, alongside the bifunctional mechanism described above. The development of nanostructured Os-V catalysts, such as core-shell or alloyed nanoparticles, could maximize the interfacial area between the two metals, which is crucial for the bifunctional mechanism to operate effectively. nih.govnsrrc.org.tw

Table 2: Comparison of Bimetallic Catalysts for Methanol Oxidation Reaction (MOR)
CatalystSupportPeak Current Density (mA/cm²)Key FeatureReference
Pt-RhIn-doped Titania-Higher hydrogen yield in steam reforming mdpi.com
Pd-CuXC-72 Carbon~3500 (for Pd4Cu1/C)High activity and stability nih.gov
PtFe0.9Cu0.1--Ordered body-centered tetragonal structure mdpi.com
Au-NiMWCNTs46 (specific activity)Enhanced resistance to poisoning researchgate.net

Synergistic Catalytic Effects in Osmium-Vanadium Systems

The potential for enhanced catalytic performance in bimetallic osmium-vanadium systems stems from the synergistic interplay between the two distinct metal centers. This synergy can manifest through various mechanisms, including electronic effects, bifunctional pathways, and the stabilization of unique active sites.

Ligand Design and Metal-Ligand Cooperation in Catalysis

Metal-ligand cooperation (MLC) is a paradigm in catalysis where the ligand is not a mere spectator but actively participates in bond activation and formation. nih.govrsc.org In the context of a bimetallic Os-V system, the design of ligands that can bridge the two metal centers and facilitate their cooperation is a key strategy for developing highly active and selective catalysts. researchgate.netbohrium.com

A well-designed ligand scaffold could position the osmium and vanadium atoms at an optimal distance for cooperative catalysis. For instance, in nitrogen fixation, a ligand could facilitate the binding of N2 to the osmium center while a vanadium-bound hydride or proton participates in the reduction of the activated nitrogen molecule. The ligand itself could also have functional groups that act as proton relays or electron shuttles between the two metal centers. nih.govrsc.org

Furthermore, the ligand can influence the electronic properties of the metal centers. For example, a ligand with strong σ-donating and π-accepting properties could modulate the electron density at the osmium and vanadium centers, tuning their reactivity for a specific catalytic transformation. mdpi.comnih.gov The concept of cooperative bimetallic catalysis, where two distinct metal complexes work in concert, can be extended to a single Os-V complex with a carefully designed ligand architecture. bohrium.com

Support Effects (e.g., Metal-Organic Frameworks, Graphdiyne) on Catalytic Activity

The support material plays a crucial role in heterogeneous catalysis, influencing the dispersion, stability, and intrinsic activity of the catalytic nanoparticles. For Os-V systems, advanced support materials like metal-organic frameworks (MOFs) and graphdiyne offer exciting possibilities. nih.govrsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org They can be used as precursors or supports for bimetallic catalysts. mdpi.com An Os-V bimetallic MOF could be synthesized, providing a well-defined and highly ordered arrangement of osmium and vanadium active sites. Alternatively, pre-synthesized Os-V nanoparticles can be encapsulated within the pores of a MOF, preventing their aggregation and enhancing their stability. nih.gov The tunable porosity and functionality of MOFs also allow for control over substrate access to the active sites, potentially leading to improved selectivity. rsc.org

Graphdiyne: Graphdiyne is a 2D carbon allotrope with a regular porous structure and a high degree of π-conjugation. rsc.org It is an excellent support for single-atom catalysts (SACs). An Os-V dual-atom catalyst supported on graphdiyne could be a highly efficient system, where the individual osmium and vanadium atoms act as isolated active centers. The graphdiyne support can facilitate charge transfer and stabilize the metal atoms, preventing their agglomeration. researchgate.net Theoretical studies have shown that the electronic properties of metal atoms can be significantly modulated by the graphdiyne support, which could enhance their catalytic activity for reactions like CO oxidation. rsc.org

Heterogeneous vs. Homogeneous Catalytic Systems

The choice between a heterogeneous and a homogeneous catalytic system for Os-V materials depends on the specific application and involves a trade-off between activity, selectivity, and practicality.

Homogeneous Catalysis: In a homogeneous system, the Os-V catalyst is a molecular complex dissolved in the reaction medium. mdpi.com This approach offers several advantages, including high activity and selectivity due to well-defined active sites, and milder reaction conditions. The catalytic properties of a homogeneous Os-V complex can be systematically tuned by modifying the ligand structure. nih.govrsc.org However, the separation of the catalyst from the products can be challenging and costly, which is a major drawback for industrial applications. ub.edu

Heterogeneous Catalysis: In a heterogeneous system, the Os-V catalyst is a solid material, typically supported on a high-surface-area material, that is in a different phase from the reactants. researchgate.net The main advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous operation. nih.gov Supported Os-V nanoparticles, MOF-based catalysts, and graphdiyne-supported single-atom catalysts are all examples of heterogeneous systems. The primary challenges in heterogeneous catalysis are often lower selectivity compared to homogeneous counterparts and the potential for catalyst deactivation through leaching or sintering of the active metal particles. ub.edu

The distinction between homogeneous and heterogeneous catalysis can sometimes be blurred, as leaching of metal species from a solid support can lead to a homogeneous catalytic cycle, followed by redeposition onto the support. ub.edu Understanding these interplay is crucial for the rational design of robust and efficient Os-V catalytic systems.

Materials Science Perspectives of Osmium Vanadium Systems

Intermetallic Compounds and Alloys

Intermetallic compounds, characterized by ordered crystal structures and directional bonding, often exhibit properties distinct from their constituent elements. rsc.org The formation of Os-V intermetallics is anticipated to yield materials with significant mechanical robustness and interesting electronic characteristics.

The synthesis of osmium-vanadium intermetallic compounds and alloys would likely employ high-temperature techniques standard in metallurgy and solid-state chemistry. northwestern.edu Methods such as arc-melting, induction melting, and spark plasma sintering are common for producing binary transition metal intermetallics. northwestern.edugoogle.comiaea.orgub.edu Arc-melting, for instance, involves melting the constituent elements in their desired stoichiometry using an electric arc in an inert atmosphere, a process repeated multiple times to ensure homogeneity. ub.edu For preparing single crystals, which are crucial for precise structural determination, metal-flux assisted synthesis could be utilized, where a third, low-melting-point metal acts as a solvent. researchgate.net

The structural characterization of the resulting Os-V phases would be performed using X-ray diffraction (XRD) on powder or single-crystal samples. iaea.orgpsu.edu Based on known osmium- and vanadium-containing intermetallics, Os-V compounds could adopt various crystal structures. For example, many intermetallic compounds crystallize in topologically close-packed (TCP) phases like the A15, Laves (C14, C15, C36), or σ phases, with their stability often influenced by atomic size and valence electron concentration. mdpi.com Ternary osmium aluminides and silicides have been shown to form complex hexagonal or tetragonal structures. psu.eduacs.org Given the nature of osmium and vanadium, potential crystal structures for Os-V intermetallics could include hexagonal close-packed (hcp), cubic, or orthorhombic systems, similar to those observed in Os-based alloys with other transition metals. iaea.orgacs.org

Table 1: Potential Crystal Structures for Osmium-Vanadium Intermetallics (Inferred from Related Compounds)
Structure TypeCrystal SystemExample of Related CompoundReference
Gd4RhIn-typeCubicCe4OsMg iaea.org
Y9CoMg4-typeHexagonalGd9OsMg4 iaea.org
U2Mn3Si5-typeTetragonalSm2(Ru0.60Os0.40)3Si5 psu.edu
B2 (CsCl-type)CubicMoV researchgate.net

The chemical bonding in intermetallic compounds is complex, featuring a mix of metallic, covalent, and ionic characteristics. rsc.orgiaea.org In a hypothetical Os-V system, significant hybridization between the 5d orbitals of osmium and the 3d orbitals of vanadium would be expected to define the electronic structure. researchgate.net This interaction leads to the formation of bonding and antibonding states. The stability of a particular intermetallic phase is often correlated with the filling of these electronic states. rsc.org

Osmium is renowned for its exceptional mechanical properties, including a high bulk modulus (a measure of incompressibility) of 395–462 GPa and significant hardness. machinemfg.comdesy.de It is almost as incompressible as diamond and exhibits one of the highest densities of any element. desy.dewikipedia.org Alloying osmium with other transition metals can lead to materials with enhanced or tailored mechanical properties. For example, solid solutions of osmium and ruthenium diborides show that both bulk moduli and hardness can vary with composition. acs.org

An Os-V alloy would combine the intrinsic hardness and incompressibility of osmium with the properties of vanadium. The resulting alloy's mechanical performance would depend on its specific phase composition and crystal structure. The formation of strong, directional covalent bonds, as suggested by the electronic structure analysis, is a key factor in achieving high hardness. acs.org Research on osmium borides has demonstrated that combining osmium with light elements that form strong covalent networks results in ultra-incompressible and hard materials. google.comacs.org While vanadium is not a light element, the strong covalent character expected in Os-V bonds could lead to alloys with substantial hardness and resistance to compression. The Vickers hardness of such alloys could potentially be in the range of other hard transition metal alloys. acs.orgresearchgate.net

Table 2: Comparison of Mechanical Properties of Osmium and Other Hard Materials
MaterialBulk Modulus (GPa)Vickers Hardness (GPa)Reference
Osmium (Os)395 - 462~4 (Mohs 7.0) machinemfg.comdesy.de
Osmium Diboride (OsB2)~39535 google.com
Osmium Tetraboride (OsB4)29428 acs.org
Re0.98Os0.02B2> ReB243.0 ± 2.8 researchgate.net

Advanced Functional Materials

Beyond bulk alloys, the Os-V system holds potential for the creation of advanced functional materials such as metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and energy technologies.

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). ntu.edu.sg The design of an Os-V MOF would involve the selection of appropriate organic linkers capable of coordinating with both osmium and vanadium ions. Vanadium is well-known for its flexible coordination chemistry and multiple accessible oxidation states, which has led to a rich family of V-based MOFs. ntu.edu.sgntu.edu.sgresearchgate.net

The synthesis of a bimetallic Os-V MOF would likely follow established methods for MOF synthesis, such as the one-step hydrothermal or solvothermal method. acs.org In this approach, salts of osmium and vanadium are dissolved with the organic linker in a solvent and heated in a sealed vessel, leading to the self-assembly of the crystalline framework. acs.orgsciopen.com Another strategy is post-synthetic modification, where a pre-synthesized MOF (e.g., a V-MOF) is modified by introducing the second metal (osmium). ugent.be The resulting bimetallic framework could exhibit synergistic properties, where the structural role of one metal complements the functional role of the other. rsc.orgnih.gov For instance, vanadium could provide redox activity while osmium centers could enhance the framework's stability.

Vanadium-based materials, particularly vanadium oxides and their composites, are extensively studied as electrode materials for energy storage devices due to their high theoretical capacity, layered structures, and multiple valence states that facilitate redox reactions. ntu.edu.sguq.edu.auuq.edu.au Vanadium pentoxide (V₂O₅), for example, is a promising cathode material for lithium-ion batteries (LIBs), though it suffers from low electrical conductivity and structural instability during cycling. uq.edu.auuq.edu.au

Derivatives of hypothetical Os-V MOFs could serve as precursors to synthesize Os-V oxide composite nanomaterials. Through controlled thermal treatment (pyrolysis) of an Os-V MOF, one could produce a porous carbon matrix embedded with mixed osmium-vanadium oxides. ntu.edu.sg In such a composite electrode:

Vanadium oxides would act as the primary active material for energy storage through intercalation (in batteries) or pseudocapacitive reactions (in supercapacitors). mdpi.comrsc.org

Osmium , or osmium oxide, could significantly enhance the electrical conductivity of the electrode, addressing a key limitation of pure vanadium oxides. uq.edu.au

The porous carbon matrix , derived from the organic linker, would provide a high surface area and a conductive scaffold, facilitating electrolyte access and rapid charge transfer. researchgate.net

This composite approach could lead to electrode materials with high specific capacity, excellent rate capability, and improved cycling stability for next-generation batteries and supercapacitors. ntu.edu.sgrsc.orgmorressier.com

Table 3: Electrochemical Performance of Selected Vanadium-Based Materials for Energy Storage
MaterialApplicationKey Performance MetricReference
V2O5Li-ion Battery CathodeTheoretical Capacity: 294 mAh g-1 (for 2 Li+) uq.edu.au
V2O3/VOxNy-C CompositeLi-ion Battery Anode276 mAh g-1 for 50 cycles morressier.com
V-MOF (MIL-47)SupercapacitorCharacteristic diffraction peak confirms formation researchgate.net
V-MOF derived V2O5Aqueous Zn-ion Battery144.5 mAh·g−1 at 100 mA·g−1 sciopen.com

Thin Film Technology for Electronic and Catalytic Applications

Thin film technology involving osmium-vanadium systems leverages the distinct properties of vanadium oxides, enhanced by the inclusion of osmium. Vanadium oxides are well-known for their semiconductor-to-metal transitions at specific temperatures, making them highly suitable for electronic and optical switching devices. nih.gov Thin films of these materials are integral to applications such as chemical sensors, energy-conserving coatings, and flexible electronics. nih.govspacedaily.com

Various techniques are employed to create these thin films, including physical vapor deposition (PVD) like sputtering, and chemical vapor deposition (CVD). mdpi.comvinci-technologies.com These methods allow for precise control over the film's thickness, composition, and microstructure, which in turn dictates its electronic and optical properties. nih.govvinci-technologies.com For instance, vanadium pentoxide (V₂O₅) is an n-type semiconductor used as a catalyst in chemical reactions, while vanadium dioxide (VO₂) is prized for its thermochromic properties, switching from a semiconductor to a metallic state near 68°C. nih.govmdpi.com The electrical resistivity and optical band gap of these films can be carefully tuned by controlling deposition parameters, such as the gas ratios during sputtering. mdpi.com

The introduction of osmium into vanadium oxide thin films is a strategy to enhance their performance and durability. Osmium is valued for its hardness, high melting point, and resistance to corrosion. samaterials.com In the context of thin film technology, osmium and its alloys are used as high-purity sputtering targets for semiconductor and optical applications. americanelements.com Alloying vanadium with osmium could produce films with superior wear resistance and thermal stability, beneficial for high-performance electronics and demanding catalytic environments. Vanadium-based catalysts are widely used for various reactions, and the presence of different vanadium species (e.g., V⁴⁺, V⁵⁺) acts as the catalytically active sites. rsc.orgresearchgate.netresearchgate.net The addition of osmium, known for its own catalytic activities, could create synergistic effects, leading to novel catalysts with improved efficiency and selectivity. mdpi.comnih.gov

Table 2: Deposition Techniques for Vanadium Oxide Thin Films and Key Properties
Deposition TechniqueDescriptionTypical Film Properties/ApplicationsReference
Gas Impulse Magnetron SputteringA PVD method where ions from a plasma bombard a target, ejecting atoms that deposit on a substrate. Gas ratios (e.g., Ar:O₂) are controlled.Produces amorphous, homogenous films. Properties like transparency and resistivity are tunable. Used for semiconducting layers. mdpi.com
Spray PyrolysisA solution containing precursors is sprayed onto a heated substrate, where the precursors decompose to form the film.Can produce polycrystalline V₂O₅ films with varying crystallite sizes and optical band gaps (e.g., 2.18 – 2.89 eV). researchgate.net
Chemical Vapor Deposition (CVD)A substrate is exposed to volatile precursors that react or decompose on its surface to create the desired film.Allows for precise control of film composition and uniformity, crucial for high-performance optoelectronics. nih.govvinci-technologies.com
EvaporationA PVD technique where the source material is heated in a vacuum until it evaporates and condenses on the substrate.Well-suited for depositing high-purity thin films with excellent control over thickness. nih.govvinci-technologies.com

High-Throughput Material Discovery and Optimization

Combinatorial Synthesis and Screening Strategies for Novel Osmium-Vanadium Systems

The discovery of novel materials within the osmium-vanadium system can be dramatically accelerated by employing high-throughput combinatorial strategies. This approach moves beyond traditional one-at-a-time experiments by rapidly synthesizing and screening large libraries of materials with varying compositions. The vast number of potential alloy systems makes traditional exploration methods impractical; for example, a palette of just 12 elements can result in 220 distinct combinations of three-element alloys. google.com

For the Os-V system, a combinatorial strategy would involve creating a "composition map" where the ratio of osmium to vanadium is systematically varied across a substrate. This can be achieved using techniques like co-sputtering from osmium and vanadium targets with a controlled gradient. Subsequent high-throughput screening would then rapidly measure key properties across this map. Computational screening using first-principles calculations can complement experimental work by predicting the stability of new compounds before they are synthesized. aps.org This method has been used successfully to study binary systems of platinum-group metals, predicting dozens of previously unknown stable compounds. aps.org

Another promising technique is continuous hydrothermal flow synthesis (CHFS), which allows for the rapid production of nanoparticles with tunable size and crystallinity by precisely controlling parameters like temperature and precursor concentration on the scale of seconds. chemrxiv.org Such a system could be adapted to create a library of Os-V oxide nanoparticles for screening in catalytic applications. The goal of these strategies is to efficiently explore the vast compositional and structural landscape of the Os-V system, identifying novel phases and compounds with desirable electronic, magnetic, or catalytic properties that might be missed by conventional research methods. aps.orgchemrxiv.org

Table 3: Hypothetical Combinatorial Strategy for Osmium-Vanadium Systems
StepMethodObjectiveReference Concept
1. Library SynthesisCo-sputtering or gradient chemical vapor depositionCreate a thin-film library with a continuous gradient of Os-V compositions (OsₓV₁₋ₓ). americanelements.com
2. Computational Pre-ScreeningFirst-principles calculations (e.g., DFT)Predict the formation energy and phase stability of various Os-V stoichiometries to guide experimental focus. aps.org
3. High-Throughput CharacterizationAutomated X-ray diffraction (XRD), scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS)Rapidly map the crystal structure and elemental composition across the library. chemrxiv.org
4. High-Throughput Property ScreeningAutomated probes for electrical conductivity, optical transmission, or catalytic activity assays.Identify "hit" compositions that exhibit promising properties for further investigation. nih.gov

Data-Driven Materials Design and Predictive Models

Data-driven materials design, incorporating machine learning (ML) and artificial intelligence (AI), offers a paradigm shift in the discovery and optimization of complex alloys like those in the osmium-vanadium system. bioengineer.org Instead of relying solely on costly and time-consuming physical experiments, this approach leverages computational models to predict material properties based on existing data. nih.gov These data-driven frameworks can significantly accelerate the design of materials with exceptional properties, such as high strength, thermal stability, or specific electronic characteristics. bioengineer.orgvt.edu

The process begins by compiling large datasets from both experimental results and high-fidelity simulations. bioengineer.org An ML model, such as an artificial neural network, is then trained on this data to learn the complex relationships between input factors (e.g., material composition, processing temperature) and output properties (e.g., strength, phase stability, energy efficiency). google.combatterypoweronline.com For example, ML models have been used to accurately predict the efficiency and cost of vanadium flow battery systems by taking operating current density and stack materials as inputs. batterypoweronline.com

A key advancement in this field is the use of explainable AI (XAI), which provides insight into the model's decision-making process. vt.edu Techniques like SHAP (SHapley Additive exPlanations) analysis can identify how much individual elements and their local atomic environments contribute to a specific material property. vt.edu This moves beyond a "black box" prediction to provide valuable scientific understanding that can guide rational design. By integrating these predictive models with evolutionary algorithms, researchers can perform inverse design: specifying desired properties and having the algorithm suggest optimal compositions. bioengineer.orgnih.gov This powerful combination of data-driven prediction and optimization can guide researchers to the most promising Os-V compositions for synthesis and testing, revolutionizing the pace of materials discovery. bioengineer.org

Table 4: Framework for Data-Driven Design of Osmium-Vanadium Alloys
ComponentDescriptionExample Inputs/OutputsReference
Data AcquisitionGathering data from literature, experiments, and first-principles calculations.Inputs: Os/V ratio, third/fourth element additions, heat treatment temperature. Outputs: Hardness, yield strength, phase diagram. google.comaps.org
Machine Learning ModelTraining a predictive model (e.g., neural network, regression analysis) on the acquired dataset.Model predicts: Ultimate tensile strength or catalytic efficiency based on composition and processing parameters. vt.edubatterypoweronline.com
Explainable AI (XAI)Using techniques like SHAP to interpret the model's predictions.Insight: Determines whether Os or V has a greater influence on a predicted property like corrosion resistance. vt.edu
Inverse Design & OptimizationEmploying evolutionary algorithms or other optimization techniques to search the compositional space for materials with target properties.Goal: Find the Os-V composition with the highest predicted thermal stability for a high-temperature application. bioengineer.orgnih.gov

Emerging Research Directions and Future Outlook for Osmium Vanadium Chemistry

Exploration of Novel Osmium-Vanadium Stoichiometries and Architectures

A fundamental first step in establishing the field of osmium-vanadium chemistry is the synthesis and characterization of new binary compounds with varying stoichiometries and structural motifs. The exploration of the Os-V phase diagram is critical to identify stable and metastable phases that may exhibit interesting properties.

Potential Research Thrusts:

High-Throughput Synthesis: The use of combinatorial techniques, such as thin-film deposition with composition gradients, could rapidly screen a wide range of Os-V stoichiometries. Subsequent characterization of these libraries can identify regions of interest for bulk synthesis.

Solid-State Synthesis: Traditional high-temperature solid-state reactions, arc melting, and chemical vapor deposition methods can be employed to synthesize bulk polycrystalline and single-crystal samples of predicted stable phases.

Nanostructure Synthesis: The fabrication of osmium-vanadium nanoparticles, nanowires, and thin films could unlock properties not present in their bulk counterparts. Techniques such as co-precipitation, hydrothermal synthesis, and atomic layer deposition will be instrumental in this endeavor.

A systematic exploration of these synthetic avenues will be crucial to populate the Os-V phase diagram and provide the foundational materials for further investigation.

Advanced Characterization Techniques for In Operando Studies

To understand the structure-property relationships in functional osmium-vanadium materials, particularly in applications like catalysis and energy storage, it is imperative to study them under realistic operating conditions. In operando characterization techniques provide real-time insights into the dynamic changes occurring within the material during a chemical process.

Key In Operando Techniques for Os-V Research:

TechniqueInformation GainedPotential Application in Os-V Chemistry
X-ray Absorption Spectroscopy (XAS) Element-specific information on oxidation state, coordination environment, and local atomic structure.Probing the redox dynamics of both Os and V centers in a catalyst during a reaction, identifying active sites.
X-ray Diffraction (XRD) Crystal structure and phase transformations.Monitoring phase stability and structural changes of Os-V electrodes during electrochemical cycling in batteries or supercapacitors.
Raman Spectroscopy Vibrational modes, providing information on chemical bonds and molecular structure.Identifying surface intermediates and changes in metal-oxygen bonding in Os-V oxide catalysts during oxidation reactions.
Infrared (IR) Spectroscopy Similar to Raman, sensitive to vibrational modes of adsorbed species and the material itself.Studying the adsorption and reaction of molecules on the surface of Os-V catalysts.
Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) Real-space imaging of surface morphology and electronic structure at the atomic scale.Visualizing the atomic arrangement of Os-V surfaces and observing dynamic changes during catalytic processes.

The application of these techniques will be vital to unraveling the mechanisms behind the performance of any future osmium-vanadium materials.

Rational Design Principles for Enhanced Performance

As a foundational understanding of the Os-V system is developed, the focus will shift towards the rational design of materials with tailored properties for specific applications. This involves a deep understanding of how composition, structure, and morphology influence performance.

Guiding Principles for Rational Design:

Synergistic Catalysis: The design of catalysts where Os and V sites work in concert to promote different steps of a reaction pathway. For instance, one element could facilitate reactant adsorption while the other promotes bond activation.

Electronic Structure Engineering: Tuning the stoichiometry and local coordination to modify the electronic band structure, thereby optimizing properties such as conductivity, charge transfer, and catalytic activity.

Defect Engineering: The intentional introduction of defects, such as vacancies or dopants, can create active sites and enhance reactivity.

Nanoscale Architecture: The design of specific nanostructures, such as core-shell nanoparticles or hierarchical assemblies, to maximize surface area, enhance stability, and improve performance.

A predictive understanding of these design principles will be essential for moving beyond trial-and-error discovery and towards the targeted creation of high-performance osmium-vanadium materials.

Integration of Theoretical and Experimental Methodologies for Accelerated Discovery

The synergy between computational modeling and experimental synthesis and characterization will be a cornerstone of accelerating the discovery and development of new osmium-vanadium compounds. Theoretical calculations can guide experimental efforts by predicting stable structures, identifying promising compositions, and providing insights into reaction mechanisms.

Integrated Workflow:

Computational Screening: Employing techniques like Density Functional Theory (DFT) to predict the stability and electronic properties of a wide range of hypothetical Os-V compounds.

Guided Synthesis: Using the theoretical predictions to prioritize the synthesis of the most promising candidates, saving experimental time and resources.

Experimental Validation: Synthesizing the targeted materials and characterizing their properties using the advanced techniques outlined in section 7.2.

Iterative Refinement: Feeding the experimental results back into the theoretical models to refine their accuracy and predictive power, creating a closed-loop discovery cycle.

This integrated approach will be instrumental in navigating the vast compositional and structural landscape of the osmium-vanadium system and in rapidly identifying materials with desired functionalities.

Q & A

Q. What safety protocols are essential when handling osmium and its oxides in laboratory settings?

  • Methodological Answer: Osmium tetroxide (OsO₄) is highly toxic and volatile. Researchers must use certified fume hoods, impermeable gloves (e.g., nitrile), and sealed containment systems. For vanadium compounds (e.g., VCl₃), acid-resistant gloves and ventilation are critical. Storage should follow OSHA guidelines for hazardous materials, with regular air monitoring for OsO₄ vapor (detection limit: 0.1 µg/m³). Emergency protocols must include neutralization kits (e.g., 10% sodium thiosulfate for OsO₄ spills) .

Q. How can researchers synthesize and isolate different oxidation states of vanadium for electrochemical studies?

  • Methodological Answer: Vanadium’s oxidation states (II to V) can be stabilized via pH control and redox agents. For V²⁺: Reduce V₂O₅ with zinc amalgam in HCl (pH <1). For V⁵⁺: Oxidize NH₄VO₃ with H₂O₂ in acidic media. Isolation requires inert atmospheres (argon gloveboxes) and characterization via UV-Vis spectroscopy (e.g., V⁴⁺ shows λmax at 760 nm) and cyclic voltammetry (scan rate: 50 mV/s, Ag/AgCl reference) .

Q. What are the standard analytical techniques for quantifying vanadium concentrations in environmental samples?

  • Methodological Answer:
TechniqueDetection Limit (ppb)Matrix Compatibility
ICP-MS0.01Water, soil, tissue
GF-AAS0.1Biological fluids
XRF10Solid alloys
Sample preparation involves microwave digestion (HNO₃/HF for Os-containing alloys). For speciation, use HPLC-ICP-MS with EDTA chelation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the catalytic efficiency of osmium-based compounds in oxidation reactions?

  • Methodological Answer: Contradictions often arise from surface oxidation or solvent effects. Strategies:

Surface Analysis: Use XPS (Al Kα source) to verify Os oxidation states (e.g., Os⁰ vs. OsO₂).

Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to minimize side reactions.

Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to confirm mechanism (e.g., radical vs. ionic pathways).
Reproducibility requires strict O₂ exclusion (Schlenk line) and standardized turnover frequency (TOF) calculations .

Q. How should researchers design experiments to investigate the synergistic effects of osmium-vanadium alloys under extreme temperature conditions?

  • Methodological Answer:
  • Alloy Fabrication: Use arc melting (99.99% purity Os/V pellets, argon atmosphere) followed by annealing (1200°C, 48 hrs).
  • High-T Testing: Employ thermogravimetric analysis (TGA) up to 1500°C with controlled O₂ partial pressure (0.1–10 Pa).
  • Microstructural Analysis: Combine EBSD (electron backscatter diffraction) and TEM to map phase boundaries.
    Computational modeling (CALPHAD or DFT) predicts stable phases (e.g., σ-phase OsV) .

Q. What methodologies are effective in analyzing proton conduction mechanisms in vanadium-doped polymer electrolyte membranes?

  • Methodological Answer:
  • Membrane Synthesis: Blend Nafion® with V₂O₅ nanoparticles (5–20 wt%) via solution casting.
  • Conductivity Measurement: Use electrochemical impedance spectroscopy (EIS, 100 Hz–1 MHz) under 50% RH at 80°C.
  • Mechanistic Probes: Isotope-labeling (D₂O) and solid-state NMR (¹H, ¹⁷O) to track proton hopping.
    Compare with undoped membranes to isolate vanadium’s role in reducing methanol crossover (flux measured via GC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.